molecular formula C11H13NO3S B3277688 N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide CAS No. 66361-80-6

N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide

Cat. No.: B3277688
CAS No.: 66361-80-6
M. Wt: 239.29 g/mol
InChI Key: RROLKUGBLFXHOH-UHFFFAOYSA-N
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Description

N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique molecular structure, which includes a naphthalene ring system with a ketone group and a methanesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide typically involves the following steps:

  • Starting Material: The synthesis begins with 5,6,7,8-tetrahydronaphthalen-2-ol as the starting material.

  • Oxidation: The hydroxyl group is oxidized to a ketone using oxidizing agents such as chromic acid or pyridinium chlorochromate (PCC).

  • Sulfonation: The resulting ketone is then treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methanesulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of reagents and conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: Further oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in the formation of alcohols.

  • Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, PCC, or other mild oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Methanesulfonyl chloride, triethylamine, or other suitable bases.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, or other oxidized derivatives.

  • Reduction Products: Alcohols or other reduced derivatives.

  • Substitution Products: Compounds with different functional groups replacing the methanesulfonamide moiety.

Scientific Research Applications

N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide is similar to other compounds with naphthalene ring systems and sulfonamide groups. its unique combination of a ketone group and methanesulfonamide moiety sets it apart. Some similar compounds include:

  • N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

  • 5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate

Properties

IUPAC Name

N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-16(14,15)12-9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROLKUGBLFXHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide
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N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide
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N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide
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N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide
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N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide
Reactant of Route 6
N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide

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